Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one), a member of the paullone family, is a synthetic heterocyclic compound initially discovered through its structural similarity to the cyclin-dependent kinase (CDK) inhibitor flavopiridol. [] It is characterized by an indoloazepinone core, which plays a critical role in its interactions with various kinase targets. [] While primarily recognized as a CDK inhibitor, kenpaullone exhibits a broader inhibitory profile, targeting multiple kinases, including glycogen synthase kinase 3 beta (GSK3β) and checkpoint kinase 2 (Chk2), albeit with varying potencies. [, ] Its multi-target activity makes kenpaullone a valuable tool in dissecting complex signaling pathways and exploring potential therapeutic interventions for various diseases. [, , , , , , , , ]
Kenpaullone is a small molecule originally developed as an inhibitor of glycogen synthase kinase-3 beta and cyclin-dependent kinases. It has garnered attention for its potential therapeutic applications in various fields, particularly in cancer treatment and neurological disorders. Kenpaullone's ability to modulate key signaling pathways makes it a compound of significant interest in pharmacology and medicinal chemistry.
Kenpaullone was first identified in the early 2000s as part of a series of compounds aimed at inhibiting cyclin-dependent kinases, which are pivotal in cell cycle regulation. The compound is classified as a kinase inhibitor, specifically targeting glycogen synthase kinase-3 beta and cyclin-dependent kinases, which are involved in numerous cellular processes including cell proliferation and survival . Its structural formula includes two benzene rings, contributing to its lipophilicity and ability to cross the blood-brain barrier, making it suitable for central nervous system applications .
Kenpaullone can be synthesized through several methods. The initial synthesis involved a straightforward approach that utilized established organic chemistry techniques. Notably, the synthesis of thiophene analogues of kenpaullone has been reported, expanding its chemical repertoire for potential biological evaluation . The synthetic pathway typically involves the formation of key intermediates that are subsequently modified to yield the final product. Specific reactions include:
The molecular structure of kenpaullone is characterized by its unique arrangement of atoms which contributes to its biological activity. The molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 326.35 g/mol. The structure features:
Kenpaullone undergoes various chemical reactions that facilitate its pharmacological effects:
Kenpaullone's mechanism of action is multifaceted:
Kenpaullone exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods for therapeutic use.
Kenpaullone has several scientific applications:
Kenpaullone acts as a potent ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β), exhibiting an IC₅₀ of 23 nM. Its inhibitory mechanism involves direct competition with ATP for binding within the kinase's catalytic pocket. The structural basis for this high-affinity interaction derives from kenpaullone's paullone scaffold—a tricyclic framework featuring fused indole and benzazepinone rings. The 9-bromo substituent enhances hydrophobic interactions with a defined sub-pocket in the GSK-3β active site, while the carbonyl group at position 7 forms critical hydrogen bonds with backbone amides of Val135 and Asp133 in the kinase hinge region. Molecular dynamics simulations reveal that kenpaullone binding stabilizes the activation loop in a conformation incompatible with substrate phosphorylation, effectively locking the kinase in an inactive state. This inhibition prevents the phosphorylation of key GSK-3β substrates, including β-catenin and tau, thereby modulating downstream pathways implicated in neuronal survival, glycogen metabolism, and gene regulation [2] [4] [8].
Kenpaullone demonstrates differential inhibition across the CDK family, with distinct potency against CDK1/cyclin B (IC₅₀ = 0.4 µM), CDK2/cyclin A (IC₅₀ = 0.68 µM), CDK5/p25 (IC₅₀ = 0.85 µM), and CDK2/cyclin E (IC₅₀ = 7.5 µM). This hierarchy of inhibition reflects structural variations in the ATP-binding pockets of these kinases. CDK1 and CDK2 inhibition occurs through direct competition with ATP, similar to GSK-3β, but with lower affinity due to subtle differences in residue composition near the catalytic cleft. Notably, kenpaullone's inhibition of CDK2 disrupts cell-cycle progression by preventing phosphorylation of retinoblastoma (Rb) protein and induces apoptosis in glioblastoma cells. CDK5/p25 inhibition impairs neuronal phosphorylation events, offering neuroprotective effects. Biochemical assays confirm that kenpaullone’s paullone core engages conserved residues (e.g., Glu81 and Leu83 in CDK2), while the bromine moiety optimizes hydrophobic packing in the CDK1-specific pocket [4] [5] [8].
Beyond primary targets, kenpaullone exhibits moderate off-target inhibition against several kinases due to structural conservation in ATP-binding domains. Significant cross-reactivity occurs with:
Table 1: Kinase Inhibition Profile of Kenpaullone
Kinase Target | Complex/Subunit | IC₅₀ (μM) | Inhibition Type |
---|---|---|---|
GSK-3β | Monomeric | 0.023 | ATP-competitive |
CDK1 | Cyclin B-bound | 0.4 | ATP-competitive |
CDK2 | Cyclin A-bound | 0.68 | ATP-competitive |
CDK2 | Cyclin E-bound | 7.5 | ATP-competitive |
CDK5 | p25-bound | 0.85 | ATP-competitive |
ERK1 | Monomeric | 20 | ATP-competitive |
ERK2 | Monomeric | 9 | ATP-competitive |
c-Src | Monomeric | 15 | ATP-competitive |
Table 2: Differential CDK Inhibition by Kenpaullone
CDK Type | Regulatory Partner | Biological Consequence | Cellular Impact |
---|---|---|---|
CDK1 | Cyclin B | G₂/M arrest; reduced histone H1 phosphorylation | Mitotic blockade |
CDK2 | Cyclin A | Rb hypophosphorylation; E2F sequestration | S-phase arrest; apoptosis induction |
CDK2 | Cyclin E | Minimal inhibition due to low binding affinity | Limited cell-cycle effects |
CDK5 | p25 | Reduced tau phosphorylation; disrupted cytoskeletal dynamics | Neuroprotection |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1